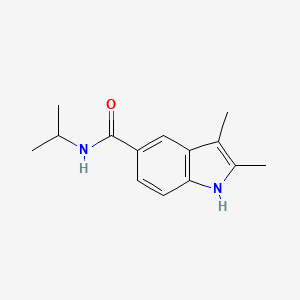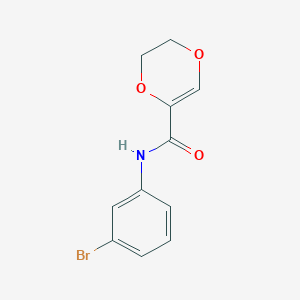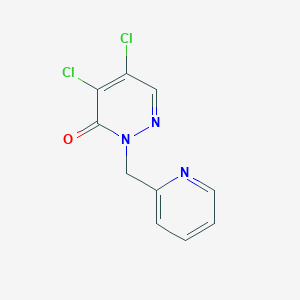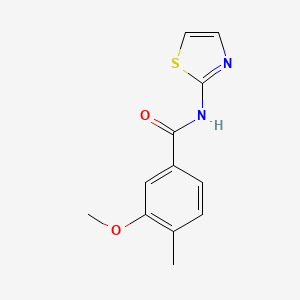
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and has gained popularity in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
作用機序
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPAR delta), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPAR delta leads to increased fatty acid oxidation and glucose uptake, which in turn leads to increased energy production and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve performance in athletes, increase fatty acid oxidation and glucose uptake, reduce inflammation and oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide in lab experiments is its ability to selectively activate PPAR delta without affecting other nuclear receptors, which reduces the risk of unwanted side effects. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations is the lack of long-term safety data, which makes it difficult to assess its potential risks and side effects.
将来の方向性
There are several potential future directions for research involving 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to improve insulin sensitivity and reduce inflammation. Further studies are also needed to assess its safety and long-term effects in humans.
合成法
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the use of various reagents and catalysts such as palladium on carbon and trifluoroacetic acid, which are used to form the indole-5-carboxamide moiety.
科学的研究の応用
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance and improve performance in athletes, leading to its classification as a performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for diseases such as diabetes and obesity.
特性
IUPAC Name |
2,3-dimethyl-N-propan-2-yl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8(2)15-14(17)11-5-6-13-12(7-11)9(3)10(4)16-13/h5-8,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDYLUOBKDKZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)



![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)


